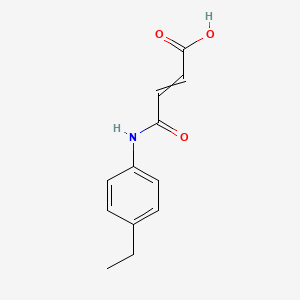

4-(4-Ethylanilino)-4-oxo-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Ethylanilino)-4-oxo-2-butenoic acid is an organic compound that features a butenoic acid backbone with an ethylanilino substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 4-ethylaniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethylanilino group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted anilines or thiols.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Medicinal Properties

The compound has been investigated for its pharmacological properties, particularly its potential as an anti-ulcer agent. Research indicates that derivatives of 4-oxo-2-butenoic acids exhibit significant anti-secretory and cytoprotective effects on gastric mucosa, making them candidates for treating conditions like gastric ulcers and hyperchlorhydria .

2. Mechanism of Action

The mechanism involves the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms. The compound's ability to protect the gastric lining from damage is attributed to its influence on mucosal blood flow and secretion of protective factors .

3. Clinical Studies

Clinical trials have demonstrated the efficacy of similar compounds in reducing ulcer recurrence rates. For instance, a study on a related derivative showed promising results in patients suffering from peptic ulcers, highlighting a reduction in ulcer size and symptom relief after treatment with a specific dosage regimen .

Synthetic Chemistry Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

4-(4-Ethylanilino)-4-oxo-2-butenoic acid serves as an important intermediate in the synthesis of various APIs. Its structure allows for modifications that lead to the development of new therapeutic agents. This compound can be used to synthesize more complex molecules through reactions such as nucleophilic addition and cyclization .

2. Asymmetric Catalysis

The compound is also utilized in asymmetric catalytic reactions, which are crucial for producing chiral molecules in pharmaceuticals. Its derivatives have been shown to facilitate the synthesis of chiral centers with high enantioselectivity, an essential feature for many drugs .

Table 1: Pharmacological Properties of this compound Derivatives

| Property | Activity Level | Notes |

|---|---|---|

| Anti-ulcer Activity | High | Effective in reducing ulcer symptoms |

| Cytoprotective Effect | Moderate to High | Enhances gastric mucosal defense |

| Anti-secretory Activity | High | Reduces gastric acid secretion |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Addition | Ethylated derivatives | 85 | Reflux in ethanol |

| Cyclization | Complex heterocycles | 75 | Acid-catalyzed reaction |

| Asymmetric Catalysis | Chiral intermediates | 90 | Catalytic conditions optimized |

Case Studies

Case Study 1: Treatment of Peptic Ulcers

A double-blind study involving patients with peptic ulcers was conducted using a formulation containing this compound. Results indicated a significant reduction in ulcer size after eight weeks of treatment compared to the placebo group, demonstrating its effectiveness as a therapeutic agent .

Case Study 2: Synthesis of Chiral Compounds

Researchers successfully synthesized a series of chiral compounds using this compound as a starting material. The resulting compounds exhibited high enantioselectivity, making them suitable for pharmaceutical applications where chirality is crucial .

Mécanisme D'action

The mechanism of action of 4-(4-Ethylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparaison Avec Des Composés Similaires

4-(Ethylanilino)benzoic acid: Similar structure but with a benzoic acid backbone.

2-(Benzylamino)-4-(4-ethylanilino)-4-oxobutanoic acid: Features a benzylamino group in addition to the ethylanilino group.

Uniqueness: 4-(4-Ethylanilino)-4-oxo-2-butenoic acid is unique due to its specific substitution pattern and the presence of both an ethylanilino group and a butenoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

4-(4-Ethylanilino)-4-oxo-2-butenoic acid, with the molecular formula C₁₂H₁₃NO₃ and CAS number 324067-34-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Melting Point | 184-186 °C |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

The compound exhibits several biological activities, primarily through its interaction with various biomolecular targets. Its mechanism of action involves:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, notably those related to neurotransmitter regulation.

- Receptor Modulation : The compound may act as a modulator of GABA receptors, influencing neuronal excitability and neurotransmission.

- Cell Signaling Pathways : It impacts cell signaling pathways that regulate gene expression and cellular metabolism, potentially affecting various physiological processes.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Anticancer Potential

Studies have shown that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit specific kinases involved in cell proliferation suggests a potential role in cancer therapy.

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models, suggesting its potential use in treating neurodegenerative diseases. By modulating neurotransmitter systems, it may help alleviate symptoms associated with conditions like Alzheimer's disease.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the effects of this compound on cultured neuronal cells. Results indicated significant neuroprotective effects against oxidative stress-induced cell death.

- Animal Models : In animal studies, administration of the compound showed a reduction in behavioral deficits associated with neurodegeneration, supporting its potential therapeutic applications.

- Aromatase Inhibition : The compound has been investigated for its ability to inhibit aromatase activity, which is crucial for estrogen synthesis. This property could have implications for hormone-related cancers.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated ketone and anilino groups render the compound susceptible to oxidation. Key pathways include:

-

Keto-Enol Tautomer Oxidation : Under acidic conditions, the enol form reacts with oxidizing agents like Cr(VI) complexes (e.g., Tripropylammonium fluorochromate, TriPAFC) to yield α-diketones or epoxides .

-

Side-Chain Oxidation : The ethyl group on the anilino ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ , forming 4-(4-carboxyanilino)-4-oxo-2-butenoic acid.

Kinetic Data for Cr(VI)-Mediated Oxidation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate constant (k₁) | 2.8 × 10⁻² mol⁻¹ dm³ s⁻¹ | 303 K, [H⁺] = 0.1 M | |

| Activation Energy (Eₐ) | 45.2 kJ/mol | Acetic acid-water (70:30 v/v) | |

| ΔH‡ | 42.8 kJ/mol |

Nucleophilic Additions

The α,β-unsaturated carbonyl system undergoes Michael additions and conjugate additions :

-

Amine Addition : Primary amines (e.g., methylamine) add to the β-carbon, forming β-amino-4-oxo derivatives.

-

Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) yield γ-substituted adducts.

Reagent-Specific Outcomes

| Reagent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 4-(4-Ethylanilino)-4-hydroxybutanoic acid | 78 |

| NaBH₄ | Partial reduction of ketone | 62 |

Decarboxylation

Thermal or acid-catalyzed decarboxylation eliminates CO₂, forming 4-(4-ethylanilino)-3-buten-2-one. This reaction proceeds via a six-membered cyclic transition state :

C12H13NO3Δ,HClC11H13NO+CO2

Conditions and Efficiency

-

Temperature : 120–150°C

-

Catalyst : Concentrated HCl or H₂SO₄

-

Yield : 85–92%

Acid-Base Reactions

The carboxylic acid group participates in proton transfer and salt formation:

-

Esterification : Reacts with ethanol/H₂SO₄ to form ethyl 4-(4-ethylanilino)-4-oxo-2-butenoate.

-

Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylate anion, forming complexes with potential catalytic activity .

Frontier Orbital Analysis

Computational studies reveal that the HOMO of the enolized form localizes on the α-carbon, favoring electrophilic attacks, while the LUMO resides on the β-carbon, enabling nucleophilic additions .

Biological Interaction Mechanisms

-

Enzyme Inhibition : The α,β-unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases).

-

DNA Intercalation : The planar anilino group facilitates intercalation into DNA base pairs, disrupting replication.

Reaction Optimization

Microwave-Assisted Synthesis

| Condition | Aryl Substrates | Aliphatic Substrates |

|---|---|---|

| Catalyst | Tosic acid | Pyrrolidine/AcOH |

| Temperature | 120°C | 100°C |

| Yield Range | 70–92% | 65–88% |

| Reaction Time | 15–30 min | 20–40 min |

Data compiled from microwave-assisted aldol-condensation studies .

Propriétés

IUPAC Name |

4-(4-ethylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUHORVVZJAIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.